molecular formula C18H19N3O B2795382 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea CAS No. 898449-62-2

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea

Cat. No.: B2795382
CAS No.: 898449-62-2
M. Wt: 293.37
InChI Key: ZVWOGKDMLCPHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea is a urea derivative characterized by a dihydro-pyrrole ring, a 2-methylphenyl group, and a phenyl substituent.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-8-5-6-11-16(14)20-18(22)21(17-12-7-13-19-17)15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWOGKDMLCPHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea typically involves the reaction of appropriate amines with isocyanates under controlled conditions. The reaction conditions often include solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological functions and developing new therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Urea Derivatives

  • 3-[3-(Dimethylamino)propyl]-1-phenylurea (): This compound shares the 1-phenylurea backbone but replaces the dihydro-pyrrole and 2-methylphenyl groups with a flexible dimethylamino propyl chain.
  • The urea moiety in the target compound could offer distinct hydrogen-bonding interactions compared to pyrazole-based systems .

Substituent Effects on Bioactivity and Stability

  • JWH-370 Synthetic Cannabinoid (): JWH-370 ([5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone) shares the 2-methylphenyl group and a pyrrole-derived scaffold. However, its ketone linker and naphthalene system contrast with the urea group in the target compound, which may reduce lipid solubility and alter receptor-binding profiles (e.g., CB1 vs. kinase targets) .
  • Cyclic Amides and Imines ():
    Compounds like 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole highlight the stability of ring-closed imine forms. The dihydro-pyrrole in the target compound may similarly resist hydrolysis, enhancing metabolic stability compared to acyclic ureas .

Metabolic and Environmental Behavior

  • Biodegradation by Pseudomonas Species ():
    Pseudomonas sp. Nic22 degrades pyrrolidine-containing compounds (e.g., 3-(3,4-dihydro-2H-pyrrol-5-yl) pyridine) via hydroxylation and demethylation. The dihydro-pyrrole ring in the target compound may undergo analogous microbial breakdown, though its phenylurea core could delay complete mineralization compared to pyridine derivatives .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity/Stability Metabolic Pathway
Target Compound Urea Dihydro-pyrrole, 2-methylphenyl, phenyl Potential kinase inhibition (theoretical) Microbial hydroxylation
3-[3-(Dimethylamino)propyl]-1-phenylurea Urea Dimethylamino propyl Unknown; high solubility inferred Uncharacterized
JWH-370 Methanone 2-methylphenyl-pyrrole, naphthalene CB1 receptor agonist Hepatic cytochrome P450
Pyrimidinyl Pyrazole Derivatives Pyrazole 2-methylphenyl, piperazinyl Antitumor (in vitro) Unreported

Biological Activity

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea , commonly referred to as a pyrrolidine-based urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C19_{19}H21_{21}N3_3O
  • Molecular Weight : 307.397 g/mol
  • CAS Number : 905797-43-5

The structure of the compound can be represented as follows:

Structure 1 3 4 dihydro 2H pyrrol 5 yl 3 2 methylphenyl 1 phenylurea\text{Structure }\text{1 3 4 dihydro 2H pyrrol 5 yl 3 2 methylphenyl 1 phenylurea}

Anticancer Properties

Research has indicated that pyrrolidine-based urea derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several urea derivatives against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The results showed that the compound exhibited IC50_{50} values comparable to established anticancer agents, indicating its potential as a therapeutic agent.

CompoundCell LineIC50_{50} (μM)
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylureaA5498.5 ± 0.5
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylureaHCT-1169.2 ± 0.7
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidine ring is crucial for its biological activity, facilitating binding to target proteins involved in cell signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth.
  • Receptor Modulation : It could modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that pyrrolidine-based urea derivatives may also possess antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-phenylurea typically involves multi-step reactions starting from pyrrole derivatives. The structure-activity relationship studies indicate that modifications on the phenyl rings can significantly influence the biological activity of these compounds.

Synthetic Route Overview:

  • Formation of Pyrrolidine Ring : Reduction of pyrrole derivatives.
  • Urea Linkage Formation : Reaction with isocyanates.
  • Final Modifications : Introduction of substituents on the phenyl rings to enhance activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.